molecular formula C19H16N2OS B4418009 2-(benzylthio)-N-3-pyridinylbenzamide

2-(benzylthio)-N-3-pyridinylbenzamide

Cat. No.: B4418009
M. Wt: 320.4 g/mol
InChI Key: ROMNACALSAKNPP-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-3-pyridinylbenzamide is a benzamide derivative featuring a benzylthio (-S-CH₂C₆H₅) group at the 2-position of the benzamide core and a pyridin-3-yl substituent on the amide nitrogen.

Properties

IUPAC Name

2-benzylsulfanyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c22-19(21-16-9-6-12-20-13-16)17-10-4-5-11-18(17)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMNACALSAKNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between 2-(benzylthio)-N-3-pyridinylbenzamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
This compound C₁₉H₁₆N₂OS 320.4* Benzamide core, benzylthio group at C2, pyridin-3-yl substituent on amide nitrogen -
2-(Methylthio)-N-(triazolo-pyridazine)benzamide C₁₈H₁₅N₅OS₂ 381.47 Triazolo-pyridazine ring system, methylthio group, thiophene substituent
2-(Benzylthio)-N-(thiophene-oxadiazole)acetamide C₁₆H₁₅N₃O₂S₂ 353.5 Acetamide backbone, benzylthio group, thiophene-linked 3-methyl-1,2,4-oxadiazole
3-(Benzyloxy)-N-(thiophen-2-yl-pyridine)benzamide C₂₄H₂₀N₂O₂S 400.5 Benzamide core, benzyloxy group at C3, thiophen-2-yl-pyridine hybrid substituent
N-(Piperidin-4-ylmethyl)-2-(benzylthio)acetamide C₁₇H₂₀N₂OS 300.4 Piperidine ring, benzylthio-acetamide linker, pyridin-4-yl group

*Calculated based on standard molecular weights.

Key Observations:
  • Core Structure : All compounds share a benzamide or acetamide backbone, but substituents vary significantly. The pyridinyl group in this compound distinguishes it from analogs with triazolo-pyridazine (e.g., ) or thiophene-oxadiazole systems (e.g., ).
  • Sulfur-Containing Groups : The benzylthio group is common, but its position (C2 in benzamide vs. acetamide) influences steric and electronic properties. Methylthio derivatives (e.g., ) may exhibit reduced lipophilicity compared to benzylthio analogs.
Activity Trends:
  • Pyridine vs. Thiophene : Pyridine-containing analogs (e.g., ) may target neurological pathways, while thiophene derivatives (e.g., ) are explored for anticancer applications.
  • Benzylthio vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylthio)-N-3-pyridinylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(benzylthio)-N-3-pyridinylbenzamide

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